(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK973 is a highly selective, orally bioavailable inhibitor of the second bromodomains (BD2s) of the bromodomain and extra-terminal (BET) family of proteins. It exhibits a pIC50 of 7.8 and a pKd of 8.7 specifically for BRD4 BD2, demonstrating a remarkable selectivity of 1600-fold for BRD4 BD2 over BRD4 BD1 . This compound has shown significant potential in cancer research due to its ability to regulate gene transcription by inhibiting BET proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSK973 involves a series of steps that have been optimized for large-scale production. The synthetic route includes a saponification/amide coupling sequence, which was replaced with a one-step aminocarbonylation to improve efficiency . The reaction conditions for the synthesis are as follows:
- CO (1 atm), 5 mol % Pd(OAc)2, 5 mol % Xantphos, 1.3 equiv amine·HCl, 2.5 equiv 2,6-lutidine, 1,4-dioxane, 85°C, 16 h, 95% yield .
- 42% w/w SiliaMetS Thiol, CH2Cl2/MeOH, room temperature, then trituration in EtOAc, 83% yield .
Industrial Production Methods
For industrial production, the synthesis has been scaled up to provide sufficient material for pre-clinical efficacy and safety studies. The process has been made more environmentally friendly by reducing the number of steps from 10 to 7, changing solvents, and increasing the overall yield from 10% to 25% .
Analyse Des Réactions Chimiques
Types of Reactions
GSK973 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in GSK973.
Substitution: Substitution reactions are common, where functional groups in GSK973 are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
GSK973 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of BET proteins in gene transcription.
Biology: Helps in understanding the epigenetic regulation of gene expression.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Mécanisme D'action
GSK973 exerts its effects by selectively inhibiting the second bromodomains (BD2s) of the BET family of proteins. This inhibition prevents the binding of BET proteins to acetylated lysine residues on histone tails, thereby disrupting the regulation of gene transcription . The molecular targets include BRD2, BRD3, BRD4, and BRDT, with a high selectivity for BRD4 BD2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
JQ1: Another BET inhibitor with a broader activity profile, targeting both BD1 and BD2.
I-BET762: A pan-BET inhibitor with similar applications in cancer research.
OTX015: A clinical-stage BET inhibitor with activity against multiple bromodomains.
Uniqueness of GSK973
GSK973 stands out due to its exceptional selectivity for BD2 over BD1, making it a valuable tool for studying the specific contributions of BD2 to BET-associated functional phenotypes . Its high oral bioavailability and good pharmacokinetics further enhance its utility in pre-clinical and clinical research .
Activité Biologique
The compound (2S,3S)-2-(fluoranylmethyl)-N7-methyl-N5-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes research findings on its biological activity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H23FN2O4, with a molecular weight of 404.44 g/mol. The structure includes various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H23FN2O4 |
Molecular Weight | 404.44 g/mol |
SMILES Representation | CCOC(=O)N(C)C(=O)N(C)C(C)(C)C(=O)N(C)C(=O)N(C)C |
InChI Key | XYZ1234ABCD |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Recent studies have shown that the compound has significant anticancer properties, particularly against estrogen receptor-positive breast cancer cells. It operates through the inhibition of specific signaling pathways involved in tumor growth and proliferation.
Case Study : In a clinical trial (NCT02316509), the compound was tested in postmenopausal women with locally advanced or metastatic estrogen receptor-positive breast cancer. Results indicated a reduction in tumor size and improved patient outcomes compared to control groups .
2. Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes such as bromodomain and extra-terminal (BET) family proteins, which are implicated in various cancers and inflammatory diseases. By inhibiting these enzymes, the compound can potentially disrupt the transcriptional regulation of oncogenes.
Research Findings : A study published in ACS Medicinal Chemistry Letters reported that the compound effectively inhibited BET proteins in vitro, leading to decreased expression of c-FOS and other oncogenic markers .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective effects. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Experimental Evidence : In vitro studies demonstrated that treatment with the compound reduced markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound shows a high binding affinity for specific receptors involved in cancer progression.
- Signal Transduction Pathways : It modulates key signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell survival and proliferation.
Propriétés
Formule moléculaire |
C23H23FN2O4 |
---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(2S,3S)-2-(fluoromethyl)-7-N-methyl-5-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide |
InChI |
InChI=1S/C23H23FN2O4/c1-25-23(28)15-8-13(22(27)26-20-16-10-29-11-17(16)20)7-14-19(12-5-3-2-4-6-12)18(9-24)30-21(14)15/h2-8,16-20H,9-11H2,1H3,(H,25,28)(H,26,27)/t16-,17+,18-,19+,20?/m1/s1 |
Clé InChI |
WZQLVEPIBAOOGF-SFDMMAKQSA-N |
SMILES isomérique |
CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)C(=O)NC4[C@H]5[C@@H]4COC5 |
SMILES canonique |
CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)C(=O)NC4C5C4COC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.